molecular formula C18H15N5O4 B11985442 N'-(3-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-27-0

N'-(3-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11985442
CAS No.: 302918-27-0
M. Wt: 365.3 g/mol
InChI Key: SBXNYASFDPFZGV-YBFXNURJSA-N
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Description

N'-(3-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-hydrazone hybrid compound characterized by a 3-nitrophenyl group at position 3 of the pyrazole ring and a 3-methoxybenzylidene moiety attached via a hydrazide linkage.

Properties

CAS No.

302918-27-0

Molecular Formula

C18H15N5O4

Molecular Weight

365.3 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15N5O4/c1-27-15-7-2-4-12(8-15)11-19-22-18(24)17-10-16(20-21-17)13-5-3-6-14(9-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

SBXNYASFDPFZGV-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N'-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (CID 9669901)
  • Structure : Replaces the 3-methoxy group with a simple benzylidene (C₆H₅) group.
  • Molecular Formula : C₁₇H₁₃N₅O₃ (vs. C₁₈H₁₅N₅O₄ for the target compound).
  • Higher lipophilicity (logP ≈ 3.2) compared to the target compound (estimated logP ≈ 2.8 due to the methoxy group) .
3-(3-Nitrophenyl)-N′-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • Structure : Features a 3,4,5-trimethoxybenzylidene group.
  • Key Differences: Enhanced electron-donating capacity from three methoxy groups, which may improve solubility in polar solvents.
3-{3-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • Structure : Incorporates a 2-chlorobenzyloxy substituent.
  • Key Differences :
    • The chloro group introduces strong electron-withdrawing effects, which could modulate electronic transitions (e.g., UV-Vis absorption).
    • Higher molecular weight (C₂₃H₁₇ClN₆O₄) may influence pharmacokinetic properties .

Spectroscopic and Computational Studies

  • (E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide :
    • DFT Calculations : HOMO-LUMO gap = 4.89 eV, indicating moderate reactivity.
    • Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice .
  • N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide: NMR Shifts: Downfield shifts in ¹H NMR (δ 8.3–8.5 ppm) due to conjugation with the dimethylamino group .

Crystallographic and Molecular Packing Analysis

  • (E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide: Crystal System: Monoclinic (space group P2₁/c). Packing: Stabilized by π-π stacking (3.8 Å) and C–H···O bonds .

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